molecular formula C8H15F2O5P B101302 Difluoro(diethoxyphosphinyl)acetic acid ethyl ester CAS No. 17843-01-5

Difluoro(diethoxyphosphinyl)acetic acid ethyl ester

Cat. No. B101302
CAS RN: 17843-01-5
M. Wt: 260.17 g/mol
InChI Key: QCFJPVUGEBJHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Difluoro(diethoxyphosphinyl)acetic acid ethyl ester, also known as DFPEAEE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DFPEAEE is a phosphonate ester that has been synthesized and studied for its potential use as a ligand in metal-catalyzed reactions, as well as its potential use in medicinal chemistry.

Mechanism Of Action

The mechanism of action of Difluoro(diethoxyphosphinyl)acetic acid ethyl ester is not fully understood. However, it is believed to act as a phosphonate ester, which can undergo hydrolysis in the presence of water to release the active compound. This mechanism allows for the targeted delivery of bioactive molecules to specific tissues or cells.

Biochemical And Physiological Effects

Difluoro(diethoxyphosphinyl)acetic acid ethyl ester has been shown to have low toxicity in cell culture studies. However, its effects on biochemical and physiological processes are not well understood. Further research is needed to determine the potential effects of Difluoro(diethoxyphosphinyl)acetic acid ethyl ester on cellular processes and organ systems.

Advantages And Limitations For Lab Experiments

Difluoro(diethoxyphosphinyl)acetic acid ethyl ester has several advantages for use in lab experiments. It is easy to synthesize and is stable under a variety of conditions. Additionally, it has been shown to effectively coordinate with metals and can be used as a ligand in metal-catalyzed reactions. However, its potential toxicity and limited understanding of its mechanism of action may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on Difluoro(diethoxyphosphinyl)acetic acid ethyl ester. One area of interest is the development of new ligands for metal-catalyzed reactions. Difluoro(diethoxyphosphinyl)acetic acid ethyl ester has shown promise in this area and further research could lead to the development of more effective ligands. Additionally, research could focus on the potential use of Difluoro(diethoxyphosphinyl)acetic acid ethyl ester as a prodrug for the targeted delivery of bioactive molecules. Further studies are needed to determine the potential applications of Difluoro(diethoxyphosphinyl)acetic acid ethyl ester in medicinal chemistry.

Synthesis Methods

Difluoro(diethoxyphosphinyl)acetic acid ethyl ester can be synthesized through a multistep process involving the reaction of diethyl phosphite with 2,2-difluoroacetic acid, followed by esterification with ethanol. The resulting compound is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

Difluoro(diethoxyphosphinyl)acetic acid ethyl ester has been studied for its potential use as a ligand in metal-catalyzed reactions. It has been shown to effectively coordinate with metals such as palladium and copper, allowing for the synthesis of complex organic molecules. Difluoro(diethoxyphosphinyl)acetic acid ethyl ester has also been studied for its potential use in medicinal chemistry, specifically as a prodrug for the delivery of bioactive molecules.

properties

CAS RN

17843-01-5

Product Name

Difluoro(diethoxyphosphinyl)acetic acid ethyl ester

Molecular Formula

C8H15F2O5P

Molecular Weight

260.17 g/mol

IUPAC Name

ethyl 2-diethoxyphosphoryl-2,2-difluoroacetate

InChI

InChI=1S/C8H15F2O5P/c1-4-13-7(11)8(9,10)16(12,14-5-2)15-6-3/h4-6H2,1-3H3

InChI Key

QCFJPVUGEBJHPE-UHFFFAOYSA-N

SMILES

CCOC(=O)C(F)(F)P(=O)(OCC)OCC

Canonical SMILES

CCOC(=O)C(F)(F)P(=O)(OCC)OCC

synonyms

TRIETHYLPHOSPHONODIFLUOROACETATE

Origin of Product

United States

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